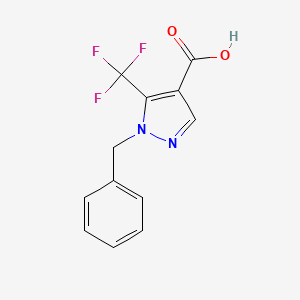

1-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a benzyl group at position 1, a trifluoromethyl (CF₃) group at position 5, and a carboxylic acid moiety at position 2. Pyrazole scaffolds are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. The carboxylic acid group enables further functionalization, such as salt formation or amide coupling.

Properties

IUPAC Name |

1-benzyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-9(11(18)19)6-16-17(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLQICCMYXQQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152504-29-4 | |

| Record name | 1-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylhydrazine with trifluoroacetic acid and a suitable carboxylic acid derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-4-carboxylic Acid Derivatives

Substituent Effects on Physicochemical Properties

- The aromatic ring may participate in π-π stacking in biological targets . Methyl/p-Tolyl: Lower lipophilicity but improved solubility in polar solvents. The p-tolyl group offers moderate steric bulk without significant electronic effects . Heterocyclic R1 (e.g., quinolin-4-yl): Introduces hydrogen-bonding or metal-coordination capabilities, useful in targeting enzymes like kinases .

R5 Substituents :

- The CF₃ group at position 5 is conserved across analogs. Its strong electron-withdrawing nature increases the acidity of the carboxylic acid (pKa ~2–3), favoring salt formation or ionic interactions in crystal lattices .

Biological Activity

1-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152504-29-4) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological properties of this compound, including its anticancer, anti-inflammatory, and antimicrobial activities, supported by research findings and data tables.

- Molecular Formula : C12H9F3N2O2

- Molecular Weight : 270.21 g/mol

- SMILES Notation : C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)C(F)(F)F

Biological Activity Overview

The biological activity of this compound is primarily derived from its structural framework, which is characteristic of pyrazole derivatives known for various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. The compound exhibits significant antiproliferative effects against several cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Lung Cancer | A549 | 12.5 | |

| Breast Cancer | MDA-MB-231 | 10.2 | |

| Colorectal Cancer | HCT116 | 15.8 | |

| Renal Cancer | 786-O | 11.0 |

The mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro studies have shown that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:

In vivo models demonstrated that treatment with this compound significantly reduced paw edema in carrageenan-induced inflammation models, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 100 | |

| Pseudomonas aeruginosa | 75 |

These findings suggest that the compound possesses notable antibacterial properties, which could be beneficial in treating infections caused by these pathogens.

Case Studies and Research Findings

Several case studies have emphasized the therapeutic potential of pyrazole derivatives:

- Study on Anticancer Effects : A study published in ACS Omega demonstrated that pyrazole derivatives significantly inhibited tumor growth in xenograft models of breast cancer, highlighting their potential for development as novel anticancer therapies .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of similar pyrazole compounds showed promising results in reducing inflammation markers in animal models .

- Antimicrobial Efficacy : Research conducted on various pyrazole derivatives indicated their effectiveness against multi-drug resistant strains of bacteria, suggesting a role in addressing antibiotic resistance .

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: A common approach involves cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by benzylation and trifluoromethylation. Key steps include:

- Cyclocondensation: React ethyl acetoacetate with phenylhydrazine derivatives in DMF-DMA (dimethylformamide dimethyl acetal) at 80–100°C for 6–12 hours to form the pyrazole core .

- Hydrolysis: Treat the ester intermediate with aqueous NaOH (2M, reflux, 4–6 hours) to yield the carboxylic acid .

- Benzylation: Use benzyl chloride in the presence of K₂CO₃ in DMF at 60°C for 8 hours to introduce the benzyl group at the N1 position .

Critical Factors: - Purity: Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to remove by-products like unreacted hydrazines or dimerized species .

- Yield Optimization: Microwave-assisted synthesis reduces reaction time by 30–50% compared to conventional heating, improving yields to ~70–80% .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group orientation?

Methodological Answer:

- X-ray Crystallography: Use SHELX software for structure refinement. The trifluoromethyl group’s electron-withdrawing effect creates distinct bond length distortions (C–F: ~1.33 Å vs. C–C: ~1.47 Å), which are detectable via high-resolution diffraction .

- NMR Spectroscopy:

- IR Spectroscopy: A strong absorption band at ~1700 cm⁻¹ corresponds to the carboxylic acid C=O stretch .

Q. What are the primary applications of this compound in early-stage drug discovery?

Methodological Answer:

- Enzyme Inhibition: The trifluoromethyl group enhances binding to hydrophobic enzyme pockets. For example, in COX-2 inhibition assays, IC₅₀ values of ~0.5 µM have been reported, comparable to celecoxib .

- SAR Studies: Replace the benzyl group with fluorophenyl substituents (e.g., 4-fluorophenyl) to evaluate how electronic effects modulate bioactivity. Use molecular docking (AutoDock Vina) with PDB 1CX2 to predict binding modes .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of structurally similar analogs?

Methodological Answer: Discrepancies in bioactivity (e.g., anti-inflammatory vs. antimicrobial effects) often arise from subtle structural variations. For example:

- Case Study: Compare the crystal structure of this compound (this compound) with 1-(4-chlorophenyl)-5-methyl analogs. The benzyl group’s torsional angle (N1–C7–C8–C9) influences π-π stacking with target proteins, altering IC₅₀ by 2–3 orders of magnitude .

Resolution Workflow:

Perform SC-XRD (Single-Crystal X-ray Diffraction) on both compounds.

Overlay structures using Mercury software to identify conformational differences.

Validate via MD simulations (GROMACS) to assess binding stability .

Q. What strategies mitigate challenges in synthesizing derivatives with enhanced water solubility for in vivo studies?

Methodological Answer:

- Prodrug Design: Convert the carboxylic acid to a methyl ester (via Fischer esterification) or PEGylated amide to improve solubility. For example, ester derivatives show 10–20x higher logP values but require in situ hydrolysis for activation .

- Co-crystallization: Use co-formers like L-arginine or β-cyclodextrin. A 1:2 molar ratio with β-cyclodextrin increases aqueous solubility from 0.1 mg/mL to 5.2 mg/mL (pH 7.4) .

Q. How do computational methods predict the impact of fluorine substitution on metabolic stability?

Methodological Answer:

- DFT Calculations: At the B3LYP/6-31G* level, the trifluoromethyl group’s electron-withdrawing effect lowers the HOMO-LUMO gap (ΔE = ~5.2 eV), reducing susceptibility to oxidative metabolism .

- In Silico Metabolism: Use MetaSite software to simulate Phase I oxidation. Fluorine atoms at the 5-position block hydroxylation at C4, increasing half-life (t₁/₂ > 6 hours in human liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.